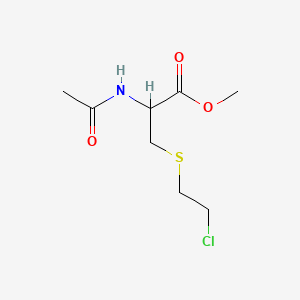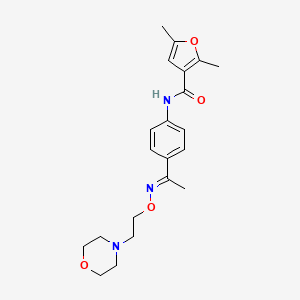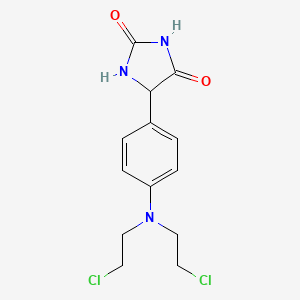
5-(p-(Bis(2-chloroethyl)amino)phenyl)hydantoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It is characterized by the presence of an imidazolidine-2,4-dione ring substituted with a bis(2-chloroethyl)amino group on the phenyl ring.
Méthodes De Préparation
The synthesis of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity .
Analyse Des Réactions Chimiques
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to the presence of the bis(2-chloroethyl)amino group, which is known to exhibit cytotoxic effects.
Biological Research: The compound is used in studies related to DNA alkylation and cross-linking, which are important in understanding its mechanism of action in cancer treatment.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in DNA repair pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione include:
5-[4-[bis(2-chloroethyl)amino]phenyl]-5-methylimidazolidine-2,4-dione: This compound has a similar structure but with a methyl group substitution, which may alter its chemical properties and biological activity.
Thiazolidine derivatives: These compounds have a sulfur atom in the ring structure and exhibit different pharmacological properties, such as anticancer and antimicrobial activities
Propriétés
Numéro CAS |
111294-36-1 |
|---|---|
Formule moléculaire |
C13H15Cl2N3O2 |
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
5-[4-[bis(2-chloroethyl)amino]phenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H15Cl2N3O2/c14-5-7-18(8-6-15)10-3-1-9(2-4-10)11-12(19)17-13(20)16-11/h1-4,11H,5-8H2,(H2,16,17,19,20) |
Clé InChI |
CJACFRAJQCLVJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



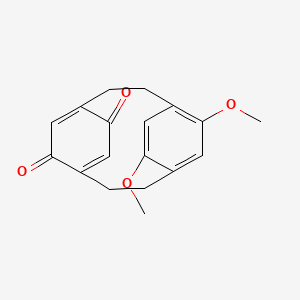
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-](/img/structure/B13750912.png)
![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
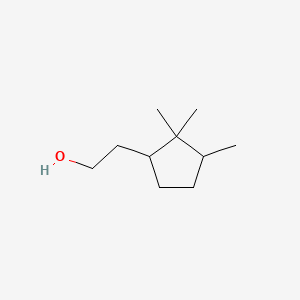
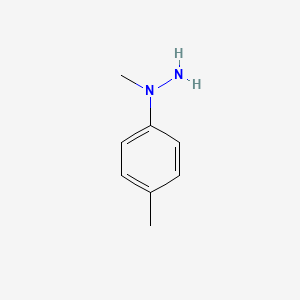
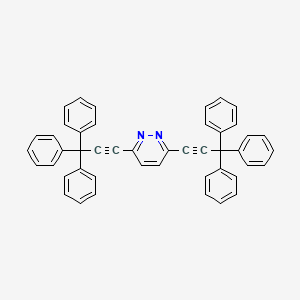
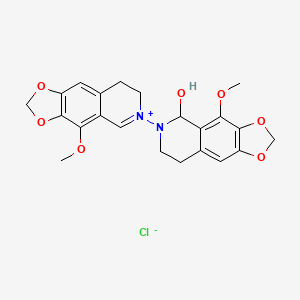
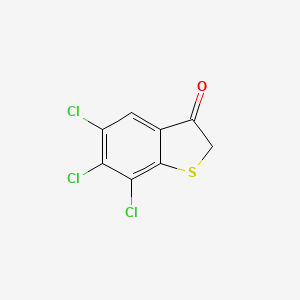
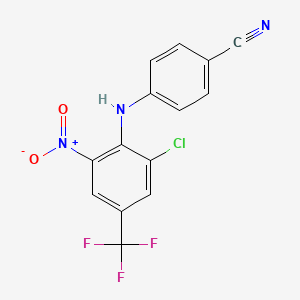
![(3-Ethyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinolin-2-ylidene)propanedinitrile](/img/structure/B13750954.png)
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
